beta-Rubromycin

Catalog No.
S621700
CAS No.
27267-70-5
M.F
C27H20O12
M. Wt
536.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
beta-Rubromycin

CAS Number

27267-70-5

Product Name

beta-Rubromycin

IUPAC Name

methyl (2S)-8',10-dihydroxy-5',7'-dimethoxy-4',9,9'-trioxospiro[3,4-dihydropyrano[4,3-g]chromene-2,2'-3H-benzo[f][1]benzofuran]-7-carboxylate

Molecular Formula

C27H20O12

Molecular Weight

536.4 g/mol

InChI

InChI=1S/C27H20O12/c1-34-13-8-14(35-2)20(29)18-17(13)19(28)12-9-27(39-24(12)22(18)31)5-4-10-6-11-7-15(25(32)36-3)37-26(33)16(11)21(30)23(10)38-27/h6-8,29-30H,4-5,9H2,1-3H3/t27-/m0/s1

InChI Key

FXCBZGHGMRSWJD-MHZLTWQESA-N

SMILES

COC1=CC(=C(C2=C1C(=O)C3=C(C2=O)OC4(C3)CCC5=C(O4)C(=C6C(=C5)C=C(OC6=O)C(=O)OC)O)O)OC

Synonyms

beta-rubromycin

Canonical SMILES

COC1=CC(=C(C2=C1C(=O)C3=C(C2=O)OC4(C3)CCC5=C(O4)C(=C6C(=C5)C=C(OC6=O)C(=O)OC)O)O)OC

Isomeric SMILES

COC1=CC(=C(C2=C1C(=O)C3=C(C2=O)O[C@]4(C3)CCC5=C(O4)C(=C6C(=C5)C=C(OC6=O)C(=O)OC)O)O)OC

Anti-cancer properties:

Beta-rubromycin has been identified as a potent inhibitor of human telomerase, an enzyme crucial for maintaining the integrity and replication of chromosomes. Studies have shown that beta-rubromycin competitively binds to the telomerase active site, preventing the addition of essential DNA sequences to chromosome ends, ultimately leading to cell death in cancer cells [].

Fungal and oomycete research:

Beyond its anti-cancer potential, beta-rubromycin has proven valuable in studying the life cycle and development of specific fungi and oomycete species.

  • Inhibition of spore germination: Research demonstrates that beta-rubromycin effectively inhibits the germination of cysts and oospores in Phytophthora infestans, a notorious plant pathogen responsible for late blight disease in potato and tomato [].
  • Identifying key developmental proteins: Using beta-rubromycin as a chemical tool, researchers discovered a specific protein (PITG_04584) in P. infestans that plays a crucial role in various developmental stages, including zoosporogenesis, cyst germination, and appressorium formation []. This finding opens doors for the development of novel strategies to combat oomycete-related diseases.

Future research directions:

Current research is actively exploring ways to overcome limitations associated with beta-rubromycin, such as low water solubility and production challenges. Additionally, further investigations are underway to:

  • Enhance its anti-cancer potential: Researchers are exploring strategies to improve beta-rubromycin's efficacy and specificity as an anti-cancer agent.
  • Unravel its mechanisms of action: A deeper understanding of beta-rubromycin's precise mechanisms in inhibiting telomerase and influencing fungal/oomycete development is crucial for its future applications.

Beta-Rubromycin is a complex polyketide antibiotic belonging to the rubromycin family, characterized by its unique spiroketal structure. It has the molecular formula C27H20O12C_{27}H_{20}O_{12} and is recognized for its potent biological activities, particularly as an inhibitor of human telomerase and various retroviral reverse transcriptases. The compound exhibits a distinctive arrangement of benzofuran and benzodipyran rings, contributing to its pharmacological properties and structural complexity .

As mentioned earlier, the precise mechanism of action of beta-rubromycin is not fully understood. However, studies suggest it disrupts the germination process of P. infestans cysts and oospores. One possibility is that it targets a specific protein involved in the germination signaling pathway, potentially the RIO kinase-like protein PITG_04584 identified through chemical genetic analysis []. Further research is needed to confirm this hypothesis and elucidate the detailed molecular interactions.

, primarily involving its spiroketal structure. The compound is noted for its competitive inhibition of telomerase, where it interacts with the substrate primer. Kinetic studies have shown that beta-rubromycin has an inhibition constant (KiK_i) of 0.74 µM against telomerase, indicating a strong binding affinity . Additionally, the compound's spiroketal moiety is crucial for its biological activity; modifications that disrupt this structure significantly reduce its inhibitory potency .

Beta-Rubromycin demonstrates a range of biological activities, most notably as an inhibitor of human telomerase and retroviral reverse transcriptases. Its ability to inhibit telomerase is particularly significant in cancer research, as telomerase is often reactivated in cancer cells, allowing for unchecked proliferation. The compound has shown an IC50 value of approximately 3 µM against telomerase and around 20 µM for general cytotoxicity against cancer cells. This suggests that beta-rubromycin may serve as a lead compound for developing more selective telomerase inhibitors .

The synthesis of beta-rubromycin can be achieved through various biosynthetic pathways primarily involving actinomycetes. Recent studies have highlighted the role of specific gene clusters responsible for the biosynthesis of rubromycins, including beta-rubromycin. These pathways typically involve polyketide synthases and tailoring enzymes that facilitate the formation of the complex ring structures characteristic of rubromycins . Chemical synthesis methods have also been explored but are often challenging due to the compound's intricate structure .

Beta-Rubromycin has potential applications in several fields:

  • Cancer Treatment: Due to its inhibitory effects on telomerase, it is being investigated as a potential therapeutic agent in oncology.
  • Antiviral Research: Its activity against retroviral reverse transcriptases positions it as a candidate for developing antiviral medications.
  • Biochemical Research: Beta-rubromycin serves as a valuable tool in studying telomere biology and enzyme inhibition mechanisms .

Interaction studies have revealed that beta-rubromycin selectively inhibits certain enzymes while showing minimal effects on others. Notably, it has strong inhibitory effects on human telomerase and retroviral reverse transcriptases but does not significantly affect DNA polymerases or topoisomerases. This selectivity highlights its potential as a targeted therapeutic agent with reduced off-target effects .

Beta-Rubromycin shares structural and functional similarities with several other compounds in the rubromycin family and related polyketides. Here are some notable comparisons:

CompoundStructure TypeBiological ActivityIC50 (µM)
Alpha-RubromycinPolyketideInhibits DNA polymerase β>200
Gamma-RubromycinPolyketideInhibits human telomerase~3
PurpuromycinPolyketideInhibits human telomerase~3
Griseorhodins A/CSpiroketalInhibits human telomerase6-12

Uniqueness of Beta-Rubromycin: Unlike alpha-rubromycin, which shows significantly lower potency against telomerase, beta-rubromycin maintains strong inhibitory activity due to its intact spiroketal structure. Additionally, while gamma-rubromycin and purpuromycin exhibit similar activities against telomerase, beta-rubromycin's specific interaction profile makes it a unique candidate for further drug development .

XLogP3

4.1

Other CAS

27267-70-5

Wikipedia

Beta-Rubromycin

Dates

Last modified: 04-14-2024
Brockmann, Hans; Zeeck, Axel; Rubromycine, III. Die Konstitution von α-Rubromycin, β-Rubromycin, γ-Rubromycin und γ-iso-Rubromycin, Chemische Berichte, 1036, 1709-1726. DOI:10.1002/cber.19701030607 PMID:25855820

Explore Compound Types